Cas no 40896-74-0 (3-(Aminomethyl)benzonitrile Hydrochloride)

3-(Aminomethyl)benzonitrile Hydrochloride Chemical and Physical Properties
Names and Identifiers
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- 3-cyanobenzylamine hydrochloride
- 3-(aminomethyl)benzonitrile,hydrochloride
- Benzonitrile, 3-(aminomethyl)-, hydrochloride
- 3-Aminomethyl-benzonitrile HCl
- AKOS008013811
- FT-0653978
- DTXSID40634621
- 3-Aminomethyl-benzonitrilehydrochloride
- 3-(aminomethyl)benzonitrile HCl
- AS-61051
- EN300-75659
- N12130
- 40896-74-0
- 3-(aminomethyl)benzenecarbonitrile hydrochloride
- SCHEMBL2326110
- 3-(aminomethyl)benzonitrile;hydrochloride
- 3-Aminomethyl-benzonitrile hydrochloride
- 3-Cyanobenzylamine HCl
- 3-(aminomethyl)benzonitrile hydrochloride
- Z1267773821
- CS-0173246
- MFCD06797955
- 3-(Aminomethyl)benzonitrile--hydrogen chloride (1/1)
- CHEMBL13875
- A825338
- BQWSRNKFRAPUAH-UHFFFAOYSA-N
- 3-(aminomethyl)benzonitrile-HCl
- SY187209
- 3-(Aminomethyl)benzonitrile Hydrochloride
-
- MDL: MFCD06797955
- Inchi: 1S/C8H8N2.ClH/c9-5-7-2-1-3-8(4-7)6-10;/h1-4H,5,9H2;1H
- InChI Key: BQWSRNKFRAPUAH-UHFFFAOYSA-N
- SMILES: Cl.NCC1C=CC=C(C#N)C=1
Computed Properties
- Exact Mass: 168.04500
- Monoisotopic Mass: 168.0454260g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 11
- Rotatable Bond Count: 1
- Complexity: 145
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 49.8Ų
Experimental Properties
- PSA: 49.81000
- LogP: 2.51928
3-(Aminomethyl)benzonitrile Hydrochloride Security Information
3-(Aminomethyl)benzonitrile Hydrochloride Customs Data
- HS CODE:2926909090
- Customs Data:
China Customs Code:
2926909090Overview:
2926909090 Other nitrile based compounds. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
HS:2926909090 other nitrile-function compounds VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%
3-(Aminomethyl)benzonitrile Hydrochloride Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1243886-10g |
3-(Aminomethyl)benzonitrile hydrochloride |
40896-74-0 | 97% | 10g |
¥2430.00 | 2024-05-14 | |
TRC | B404235-2.5g |
3-(Aminomethyl)benzonitrile Hydrochloride |
40896-74-0 | 2.5g |
$ 185.00 | 2022-06-07 | ||
eNovation Chemicals LLC | D749856-10g |
3-CYANOBENZYLAMINE HYDROCHLORIDE |
40896-74-0 | 95+% | 10g |
$375 | 2024-06-06 | |
Enamine | EN300-75659-0.1g |
3-(aminomethyl)benzonitrile hydrochloride |
40896-74-0 | 95.0% | 0.1g |
$19.0 | 2025-03-22 | |
Enamine | EN300-75659-10.0g |
3-(aminomethyl)benzonitrile hydrochloride |
40896-74-0 | 95.0% | 10.0g |
$202.0 | 2025-03-22 | |
Enamine | EN300-75659-1.0g |
3-(aminomethyl)benzonitrile hydrochloride |
40896-74-0 | 95.0% | 1.0g |
$32.0 | 2025-03-22 | |
abcr | AB305425-5 g |
3-(Aminomethyl)benzonitrile hydrochloride, 95%; . |
40896-74-0 | 95% | 5g |
€530.60 | 2023-04-26 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-RN554-250mg |
3-(Aminomethyl)benzonitrile Hydrochloride |
40896-74-0 | 95+% | 250mg |
397CNY | 2021-05-07 | |
Aaron | AR00C019-250mg |
3-CYANOBENZYLAMINE HYDROCHLORIDE |
40896-74-0 | 98% | 250mg |
$24.00 | 2025-01-24 | |
Aaron | AR00C019-5g |
3-CYANOBENZYLAMINE HYDROCHLORIDE |
40896-74-0 | 98% | 5g |
$182.00 | 2025-01-24 |
3-(Aminomethyl)benzonitrile Hydrochloride Related Literature
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Michael K McMullen,Julie M Whitehouse,Gillian Shine,Peter A Whitton,Anthony Towell Food Funct., 2012,3, 931-940
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Christof Geßner,Dmytro Denysenko,Björn Bredenkötter,Fabienne Gschwind,Katharina M. Fromm,Wojciech Nitek,Elias Klemm,Dirk Volkmer Dalton Trans., 2013,42, 6909-6921
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3. Au–InSe van der Waals Schottky junctions with ultralow reverse current and high photosensitivity†Siqi Hu,Qiao Zhang,Xiaoguang Luo,Xutao Zhang,Tao Wang,Yingchun Cheng,Wanqi Jie,Jianlin Zhao,Ting Mei,Xuetao Gan Nanoscale, 2020,12, 4094-4100
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Guangchen Li,Tongliang Zhou,Albert Poater,Luigi Cavallo,Steven P. Nolan,Michal Szostak Catal. Sci. Technol., 2020,10, 710-716
-
Bo Sun,Dandan Rao,Yuhai Sun RSC Adv., 2016,6, 62858-62865
Additional information on 3-(Aminomethyl)benzonitrile Hydrochloride
3-(Aminomethyl)benzonitrile Hydrochloride: A Comprehensive Overview
The compound 3-(Aminomethyl)benzonitrile Hydrochloride (CAS No. 40896-74-0) is a significant molecule in the field of organic chemistry, particularly within the realms of pharmaceuticals and chemical synthesis. This compound is characterized by its unique structure, which combines an aminomethyl group attached to a benzene ring and a nitrile functional group. The hydrochloride salt form further enhances its stability and solubility properties, making it a versatile reagent in various chemical reactions.
Recent advancements in synthetic chemistry have led to novel methods for the preparation of 3-(Aminomethyl)benzonitrile Hydrochloride. Researchers have explored efficient catalytic processes and optimized reaction conditions to improve yield and purity. For instance, the use of transition metal catalysts has been reported to significantly accelerate the coupling reactions involving this compound, thereby reducing production time and costs. These developments underscore the importance of continuous innovation in chemical synthesis to meet the growing demand for high-quality intermediates in drug discovery.
The structural versatility of 3-(Aminomethyl)benzonitrile Hydrochloride makes it an invaluable building block in medicinal chemistry. Its ability to participate in a wide range of reactions, such as nucleophilic substitutions, condensations, and cross-couplings, has made it a cornerstone in the synthesis of complex molecules. Recent studies have highlighted its role in the development of bioactive compounds targeting various therapeutic areas, including oncology and neurodegenerative diseases.
In terms of applications, 3-(Aminomethyl)benzonitrile Hydrochloride has found extensive use in the preparation of heterocyclic compounds, which are pivotal in drug design due to their unique pharmacokinetic properties. For example, researchers have successfully employed this compound as a key intermediate in the synthesis of pyridine derivatives with potent anti-inflammatory activity. Such findings demonstrate its critical role in advancing drug discovery pipelines.
The physical properties of 3-(Aminomethyl)benzonitrile Hydrochloride are equally noteworthy. It exhibits a high melting point, which is advantageous for solid-state reactions, and is soluble in common organic solvents such as dichloromethane and dimethylformamide. These characteristics make it amenable to both solution-phase and solid-phase synthesis techniques, further broadening its applicability.
From an environmental perspective, the synthesis and handling of 3-(Aminomethyl)benzonitrile Hydrochloride are conducted with stringent safety protocols to minimize ecological impact. Modern green chemistry practices have been integrated into its production processes, ensuring that waste generation is minimized and resources are used efficiently.
In conclusion, 3-(Aminomethyl)benzonitrile Hydrochloride (CAS No. 40896-74-0) stands as a testament to the ingenuity of chemical synthesis and its profound impact on drug development. With ongoing research unlocking new potentials for this compound, it remains at the forefront of scientific exploration in the chemical sciences.
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